N-(6-chloro-3-ethyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds, such as N-(6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide derivatives of benzothiazole, has been reported . These compounds were synthesized in satisfactory yield and evaluated for their anti-inflammatory, analgesic, ulcerogenic, and lipid peroxidation activities .Mechanism of Action
Mode of Action
The compound’s structure suggests it may interact with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects .
Biochemical Pathways
Based on its structure, it is possible that the compound could influence pathways involving similar chemical structures .
Pharmacokinetics
The compound’s structure suggests it may have good bioavailability due to its relatively small size and the presence of both polar and non-polar regions, which could facilitate absorption and distribution .
Result of Action
The compound’s structure suggests it may have a range of potential effects depending on the specific targets it interacts with .
Action Environment
The action, efficacy, and stability of (E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide can be influenced by various environmental factors. These may include the pH and temperature of the environment, the presence of other molecules or ions, and the specific cellular or tissue context in which the compound is acting .
Advantages and Limitations for Lab Experiments
One advantage of N-(6-chloro-3-ethyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide is its potential as a building block for the synthesis of new organic materials with unique properties. Another advantage is its potential as a therapeutic agent for the treatment of cancer and inflammatory diseases. However, one limitation of this compound is its relatively low solubility in water, which may limit its use in certain applications.
Future Directions
There are several future directions for the study of N-(6-chloro-3-ethyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide. One direction is the development of new synthetic methods for the preparation of this compound and related compounds. Another direction is the investigation of the structure-activity relationship of this compound and related compounds to better understand their biological activity. Additionally, the potential applications of this compound in organic electronics and materials science warrant further investigation. Finally, the potential use of this compound as a therapeutic agent for the treatment of cancer and inflammatory diseases should be explored further.
Synthesis Methods
N-(6-chloro-3-ethyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide can be synthesized through a multistep process involving the reaction of 2-aminothiophene with chloroacetyl chloride, followed by the reaction with 2-mercaptobenzothiazole and ethylamine. The final product is obtained through purification and isolation steps.
Scientific Research Applications
N-(6-chloro-3-ethyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide has been studied for its potential applications in various scientific research fields, including medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, this compound has been shown to have anti-cancer properties and is being investigated as a potential anti-tumor drug. In materials science, this compound has been used as a building block for the synthesis of new organic materials with potential applications in electronic devices. In organic electronics, this compound has been used as a component in organic solar cells and transistors.
properties
IUPAC Name |
N-(6-chloro-3-ethyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2OS2/c1-2-17-10-6-5-9(15)8-12(10)20-14(17)16-13(18)11-4-3-7-19-11/h3-8H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZHRIGXZOQUJTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)Cl)SC1=NC(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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